{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine
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Overview
Description
{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine is a compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a pyrazole ring substituted with a propan-2-yl group and a propylamine group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazines with 1,3-diketones to form the pyrazole ring . The subsequent alkylation and amination steps introduce the desired substituents under controlled conditions, such as the use of bases like sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of {[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-Propanol, 2-methyl-: A structurally similar compound with different functional groups.
Pyrazole: The parent compound with a simpler structure.
Uniqueness
{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with propan-2-yl and propylamine groups makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H19N3 |
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Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-[(2-propan-2-ylpyrazol-3-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-4-6-11-8-10-5-7-12-13(10)9(2)3/h5,7,9,11H,4,6,8H2,1-3H3 |
InChI Key |
VREIKMFVUKCAJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC=NN1C(C)C |
Origin of Product |
United States |
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